molecular formula C11H20O4 B14384019 8,8,8-Trimethoxyoct-3-YN-1-OL CAS No. 88159-02-8

8,8,8-Trimethoxyoct-3-YN-1-OL

Cat. No.: B14384019
CAS No.: 88159-02-8
M. Wt: 216.27 g/mol
InChI Key: VINBJWNLOLVNDI-UHFFFAOYSA-N
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Description

8,8,8-Trimethoxyoct-3-YN-1-OL is an organic compound with the molecular formula C11H20O4 It is characterized by the presence of three methoxy groups attached to the eighth carbon of an octynol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8,8-Trimethoxyoct-3-YN-1-OL typically involves the alkylation of 3-octyn-1-ol with methoxy groups. One common method includes the reaction of 3-octyn-1-ol with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the trimethoxy derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8,8,8-Trimethoxyoct-3-YN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 8,8,8-trimethoxyoctanoic acid.

    Reduction: Formation of 8,8,8-trimethoxyoctane.

    Substitution: Formation of 8,8,8-trihalooct-3-YN-1-OL or 8,8,8-triaminooct-3-YN-1-OL.

Scientific Research Applications

8,8,8-Trimethoxyoct-3-YN-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8,8,8-Trimethoxyoct-3-YN-1-OL involves its interaction with specific molecular targets. The methoxy groups and the triple bond play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Octyn-3-ol: A structurally similar compound with a hydroxyl group at the third carbon and a triple bond.

    3,4,5-Trimethoxyphenyl derivatives: Compounds with similar methoxy groups but different core structures.

Uniqueness

8,8,8-Trimethoxyoct-3-YN-1-OL is unique due to the specific positioning of the methoxy groups and the triple bond, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

88159-02-8

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

8,8,8-trimethoxyoct-3-yn-1-ol

InChI

InChI=1S/C11H20O4/c1-13-11(14-2,15-3)9-7-5-4-6-8-10-12/h12H,5,7-10H2,1-3H3

InChI Key

VINBJWNLOLVNDI-UHFFFAOYSA-N

Canonical SMILES

COC(CCCC#CCCO)(OC)OC

Origin of Product

United States

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